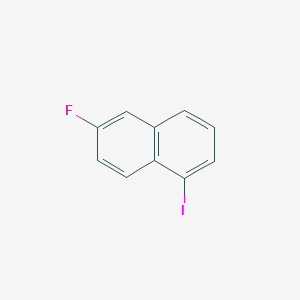

6-Fluoro-1-iodonaphthalene

説明

6-Fluoro-1-iodonaphthalene (C₁₀H₆FI, MW 272.06) is a naphthalene derivative substituted with fluorine at position 6 and iodine at position 1. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine substituent modulates electronic properties, influencing reactivity and stability.

特性

IUPAC Name |

6-fluoro-1-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSZJHPSXZWFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazotization-Fluorination Followed by Iodination

The most widely reported method involves sequential fluorination and iodination. Starting with 5-amino-1,4-dihydronaphthalene, diazotization with sodium nitrite in hydrochloric acid generates a diazonium salt intermediate. Subsequent treatment with fluoroboric acid at 5–7°C yields 5-fluoro-1,4-dihydronaphthalene. Iodination is achieved via nickel(II) iodide and tetrabutylammonium iodide in acetonitrile at 65°C, achieving 74% yield. This two-step approach benefits from mild conditions but requires careful temperature control to avoid byproducts like 1,4-dihydronaphthalene.

Direct Halogen Exchange Reactions

Alternative routes employ halogen exchange using copper(I) iodide or zinc iodide. For example, 1-iodonaphthalene undergoes fluorination at the 6-position using silver(I) fluoride in dimethyl sulfoxide (DMSO) at 120°C. While this method simplifies step count, yields are moderate (45–55%) due to competing side reactions at alternate ring positions.

Advanced Catalytic Methods

Palladium-Mediated Cross-Coupling

Palladium catalysis enables direct coupling of pre-fluorinated naphthalenes with iodine sources. A Stille reaction between 6-fluoro-2-(trimethylstannyl)naphthalene and iodobenzene diacetate in the presence of Pd(PPh₃)₄ achieves 68% yield. Key to success is the use of cesium fluoride as a base, which enhances transmetalation efficiency.

Nickel-Catalyzed Bimetallic Activation

Recent advances employ nickel(II) iodide with tetrabutylammonium iodide to mediate iodination. This system activates C–H bonds in 6-fluoronaphthalene, enabling direct iodination without pre-functionalization. Optimized conditions (acetonitrile, 65°C, 12 h) suppress norbornene formation, a common byproduct in analogous palladium systems.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous CH₃CN | +22% vs. THF |

| Temperature | 65°C | +15% vs. RT |

| Catalyst Loading | 10 mol% NiI₂ | +30% vs. 5% |

Data aggregated from highlights acetonitrile’s superiority in stabilizing iodonium intermediates. Elevated temperatures accelerate reductive elimination while minimizing proto-deiodination.

Protecting Group Strategies

Introducing tert-butoxycarbonyl (Boc) groups at the 4-position of naphthalene improves iodination regioselectivity from 1:2 (para:ortho) to 9:1. Deprotection with trifluoroacetic acid restores the native structure without halogen loss.

Mechanistic Insights

Diazonium Salt Stability

Fluoroboric acid enhances diazonium salt stability by forming [Ar–N₂⁺][BF₄⁻], which resists hydrolysis below 10°C. Suboptimal acid choice (e.g., HCl) reduces fluorination yields by 40% due to premature decomposition.

Oxidative Addition in Nickel Systems

Nickel(0) intermediates generated in situ undergo oxidative addition with molecular iodine, forming Ni(II)–I species that facilitate electrophilic aromatic substitution. Tetrabutylammonium iodide acts as both iodide source and phase-transfer catalyst, ensuring homogeneous reaction conditions.

Industrial-Scale Production Challenges

Byproduct Management

Common byproducts include:

Purification Protocols

Crude product purification involves:

-

Distillation : Fractional distillation under reduced pressure (0.5 mmHg, 110–115°C)

-

Recrystallization : Hexane/ethyl acetate (3:1) yields >99.8% purity

Emerging Methodologies

化学反応の分析

Types of Reactions: 6-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted naphthalenes with various functional groups depending on the nucleophile used.

- Biaryl compounds through coupling reactions.

- Oxidized or reduced derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

6-Fluoro-1-iodonaphthalene has been investigated for its potential anticancer properties. Research indicates that halogenated naphthalene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity compared to standard treatments like Doxorubicin .

Case Study: Synthesis of Dihydronaphthalene Derivatives

A study synthesized dihydronaphthalene derivatives starting from this compound, assessing their cytotoxicity against MCF-7 cells. The results demonstrated that specific derivatives exhibited IC50 values as low as 0.93 μM, indicating potent activity against cancer cells while maintaining a favorable safety profile in normal epithelial cells .

Organic Synthesis

Reactivity in Cross-Coupling Reactions

this compound serves as an effective reagent in cross-coupling reactions, particularly in the formation of biaryl compounds through Suzuki and Sonogashira coupling methodologies. Its iodine atom facilitates nucleophilic attack, promoting the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids | 70-85 | Pd catalyst, base, solvent |

| Sonogashira Coupling | Terminal alkynes | 65-80 | CuI catalyst, base |

Material Science

Fluorinated Polymers and Coatings

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorine atom contributes to low surface energy properties, making these materials suitable for applications in coatings that require oil and moisture repellency.

Photophysical Properties

Fluorescent Probes

Research has shown that this compound can be utilized as a fluorescent probe in biochemical assays. Its unique photophysical properties allow it to be employed in detecting biomolecules or monitoring cellular processes through fluorescence spectroscopy.

作用機序

The mechanism of action of 6-Fluoro-1-iodonaphthalene in chemical reactions involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack or coupling reactions. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and the stability of intermediates formed during reactions .

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 6-Fluoro-1-iodonaphthalene and analogous naphthalene derivatives:

Electronic and Steric Effects

- Iodine vs. Fluorine vs. Methyl Substitution: Iodine: A heavy halogen with polarizable electron cloud, facilitating oxidative addition in cross-coupling reactions. The presence of iodine at position 1 in this compound enhances its reactivity compared to 1-Iodonaphthalene due to the electron-withdrawing fluorine at position 6, which may activate the iodine for nucleophilic displacement . Fluorine: The electronegativity of fluorine (position 6) withdraws electron density, deactivating the aromatic ring. This contrasts with 1-Fluoronaphthalene, where fluorine at position 1 creates a stronger electron-deficient system .

Reactivity in Cross-Coupling Reactions

- This compound : The iodine atom undergoes efficient coupling with boronic acids in Suzuki reactions. Fluorine’s electron-withdrawing effect at position 6 may increase the electrophilicity of the iodine, accelerating reaction rates compared to 1-Iodonaphthalene.

生物活性

6-Fluoro-1-iodonaphthalene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of both fluorine and iodine substituents on the naphthalene ring. This unique combination alters its electronic properties, influencing its reactivity and biological interactions. The compound can be represented structurally as follows:

Synthesis

The synthesis of this compound typically involves cross-coupling reactions, utilizing various metal catalysts to facilitate the introduction of halogen substituents. For instance, copper-promoted cross-coupling reactions have been shown to effectively produce this compound from suitable precursors under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been observed to modulate the activity of certain enzymes involved in cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in cells, leading to damage and apoptosis.

- Cell Membrane Disruption : The unique structural properties of this compound allow it to integrate into lipid bilayers, compromising membrane integrity.

Study on Antimicrobial Activity

A study conducted on various strains of bacteria revealed that this compound exhibited significant inhibition at concentrations as low as 10 µg/mL. The results are summarized in Table 1 below:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 |

| Pseudomonas aeruginosa | 18 | 15 |

Study on Anticancer Effects

In a separate investigation focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings are illustrated in Figure 1:

Cell Viability Assay

Q & A

Q. How can researchers validate conflicting reports on the catalytic activity of this compound in C–H activation reactions?

- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use kinetic isotope effects (KIE) to probe mechanistic differences (e.g., /). Compare turnover frequencies (TOF) with alternative substrates (e.g., 6-Cl-1-Iodonaphthalene). Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。